4-(3-Ethoxy-5-methyl-1,2-oxazol-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-5-methyl-4-(pyridin-4-yl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-methyl-4-(pyridin-4-yl)isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
In an industrial setting, the production of 3-Ethoxy-5-methyl-4-(pyridin-4-yl)isoxazole may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-methyl-4-(pyridin-4-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Sodium hydride in dimethylformamide (DMF)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted isoxazoles
Scientific Research Applications
3-Ethoxy-5-methyl-4-(pyridin-4-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-methyl-4-(pyridin-4-yl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-5-methyl-4-(pyridin-3-yl)isoxazole
- 3-Ethoxy-5-methyl-4-(pyridin-2-yl)isoxazole
- 3-Ethoxy-5-methyl-4-(pyridin-4-yl)oxazole
Uniqueness
3-Ethoxy-5-methyl-4-(pyridin-4-yl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-ethoxy-5-methyl-4-pyridin-4-yl-1,2-oxazole |
InChI |
InChI=1S/C11H12N2O2/c1-3-14-11-10(8(2)15-13-11)9-4-6-12-7-5-9/h4-7H,3H2,1-2H3 |
InChI Key |
JHXZQLJYZJQTNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NOC(=C1C2=CC=NC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.